1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[3-(2-chlorophenyl)propyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-6-2-1-4-12(13)5-3-9-16-10-7-15-8-11-16;;/h1-2,4,6,15H,3,5,7-11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPUJYDTJYIOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=CC=C2Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : DMAc or N-methyl-2-pyrrolidone (NMP) are preferred for their ability to dissolve both ionic intermediates and organic reactants.
-
Temperature : Reactions proceed efficiently at 20–25°C, avoiding side products from thermal degradation.
-
Stoichiometry : A 1.4–1.7 molar excess of NaH relative to piperazine ensures complete deprotonation, while a 1.2–1.5-fold excess of alkyl halide drives monoalkylation.
Example Protocol
-
Piperazine (1.0 equiv) is dissolved in anhydrous DMAc under nitrogen.
-
NaH (1.5 equiv) is added slowly, followed by 3-(2-chlorophenyl)propyl bromide (1.3 equiv).
-
The mixture is stirred at 25°C for 12 hours, yielding the monoalkylated product in ~75% yield after aqueous workup.
Reductive Amination of 3-(2-Chlorophenyl)propanal with Piperazine
Reductive amination offers an alternative route, particularly when alkyl halides are unstable. Here, 3-(2-chlorophenyl)propanal reacts with piperazine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The imine intermediate is selectively reduced to the secondary amine.
Key Parameters
-
Catalyst : Acetic acid (10% v/v) protonates the imine, enhancing electrophilicity for reduction.
-
Solvent : Methanol or ethanol balances reactant solubility and compatibility with NaBH3CN.
-
Yield : Typically 60–70%, with diastereomeric byproducts minimized at pH 4–5.
Nucleophilic Substitution Using Mesylate Intermediates
To circumvent the poor leaving-group ability of chloride, 3-(2-chlorophenyl)propanol may be converted to its mesylate (methanesulfonate ester). Mesylates react efficiently with piperazine in DMAc at room temperature, as demonstrated in analogous syntheses.
Advantages Over Alkyl Halides
-
Mesylates are more reactive, reducing reaction times to 6–8 hours.
-
Higher purity profiles (≥98%) are achievable without chromatography.
Multi-Step Synthesis from Diethanolamine and 2-Chloroaniline
A patent-pending three-step route builds the piperazine ring in situ (Figure 1):
-
Step 1 : Diethanolamine reacts with thionyl chloride (SOCl2) to form bis(2-chloroethyl)methylamine hydrochloride.
-
Step 2 : Condensation with 2-chloroaniline in xylene at reflux yields 1-(2-chlorophenyl)piperazine hydrochloride.
-
Step 3 : Alkylation with 1-bromo-3-chloropropane at 0–10°C produces the target compound’s precursor, which is treated with HCl to form the dihydrochloride salt.
Table 1. Comparative Analysis of Synthesis Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Alkylation (Halide) | NaH, DMAc, 25°C, 12 h | 75 | 95 | Scalability |
| Reductive Amination | NaBH3CN, MeOH, pH 4, 24 h | 65 | 90 | Avoids alkyl halides |
| Mesylate Substitution | Piperazine, DMAc, 25°C, 8 h | 80 | 98 | High purity, no chromatography |
| Multi-Step Synthesis | SOCl2, xylene, 0–10°C | 70 | 97 | Integrated ring formation |
Salt Formation and Purification
The free base of 1-[3-(2-chlorophenyl)propyl]piperazine is treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt. Recrystallization from ethanol/ether (1:3) yields pharmaceutical-grade material with ≤0.5% impurities.
Critical Factors
Chemical Reactions Analysis
1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H16Cl2N2
- Molecular Weight : 267.18 g/mol
- CAS Number : 1988-89-0
The compound features a piperazine ring substituted with a chlorophenyl group, which is critical for its biological activity. The presence of the chlorine atom enhances the compound's lipophilicity, allowing better penetration of biological membranes.
Medicinal Chemistry Applications
1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride has been studied for its potential therapeutic effects, particularly in the following areas:
Antidepressant Activity :
Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that similar compounds showed significant reductions in depressive behaviors in animal models, suggesting potential applications in treating mood disorders.
Anticancer Properties :
The compound has shown promise in preclinical studies as an anticancer agent. For instance, derivatives of piperazine have been found to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways critical for tumor growth.
Antidepressant Research
A study published in Journal of Medicinal Chemistry explored the antidepressant potential of piperazine derivatives. The researchers synthesized several analogs, including this compound, and evaluated their effects on serotonin reuptake inhibition. The findings indicated that this compound exhibited comparable efficacy to established antidepressants, warranting further investigation into its clinical applications .
Anticancer Activity
Research conducted at a leading university focused on the anticancer effects of piperazine derivatives. In vitro assays demonstrated that this compound significantly reduced the viability of MDA-MB-231 (breast cancer) cells by inducing apoptosis through the activation of caspase pathways . The study concluded that this compound could serve as a lead structure for developing novel anticancer therapies.
Applications in Organic Synthesis
Beyond its medicinal properties, this compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be used to synthesize more complex heterocyclic structures that are relevant in drug discovery.
- Functionalization Reactions : Its piperazine moiety allows for various functionalization reactions, enabling the introduction of diverse chemical groups to tailor biological activity.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to neurotransmitter receptors, particularly serotonin receptors, which modulates neurotransmitter release and affects various physiological processes . The exact pathways and molecular targets may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Arylpiperazine Moieties
Compound 13 : 1-(4-Chlorophenyl)-4-(3-((4-fluorophenyl)thio)propyl)piperazine (C19H22ClFN2S)
- Key Features : Incorporates a 4-chlorophenyl group and a sulfur-linked 4-fluorophenyl substituent.
- Physical Properties : Melting point (mp) 85–86°C; synthesized via nucleophilic substitution .
HBK Series (HBK14–HBK19)
- Example: HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride)
- Key Features: Combines 2-methoxyphenyl and chloro-substituted phenoxypropyl groups.
- Pharmacological Activity : Designed for serotonin (5-HT1A) receptor antagonism; lower ED50 values (e.g., 2.9 mg/kg) compared to haloperidol .
- Structural Advantage: The 2-chlorophenyl group enhances receptor specificity over non-chlorinated analogues .
1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine dihydrochloride
- Key Features : Fluorinated benzisoxazole moiety paired with 2-methoxyphenylpiperazine.
- Pharmacological Activity : ED50 of 5.2 mg/kg in analgesic assays; reduced extrapyramidal side effects compared to haloperidol .
- Clinical Relevance : Highlighted for its improved safety profile in antipsychotic applications .
Piperazines with Nitroheterocyclic Substituents
Compound 10 : 2-{4-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]piperazin-1-yl}benzonitrile dihydrochloride
- Key Features : Nitrotriazole-propyl chain and benzonitrile group.
- Antiparasitic Activity: Effective against Trypanosoma cruzi (Chagas disease) with IC50 < 10 µM .
- Physical Properties : mp 168–170°C; characterized by HRESIMS and ¹H NMR .
Compound 40 : 1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine dihydrochloride
Comparative Data Table
Key Structural and Functional Insights
Chlorophenyl vs. Methoxyphenyl Groups :
- Chlorophenyl substituents (e.g., in HBK16) improve lipid solubility and receptor binding compared to methoxyphenyl groups, which prioritize hydrogen bonding .
- Nitroheterocycles (e.g., nitrotriazole in Compound 10) enhance antiparasitic activity but may reduce CNS penetration due to polarity .
Salt Forms :
- Dihydrochloride salts (e.g., Compound 40) generally exhibit higher melting points and stability than free bases or other salt forms .
Pharmacological Trade-offs :
- Fluorinated benzisoxazole derivatives () show reduced extrapyramidal side effects but require higher doses (ED50 ~5 mg/kg) compared to haloperidol (ED50 0.11 mg/kg) .
Biological Activity
1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to various psychoactive substances and has been studied for its interactions with neurotransmitter systems.
Chemical Structure and Properties
- Chemical Formula : C12H16Cl2N2
- Molecular Weight : 263.18 g/mol
- CAS Number : 2165477-08-5
The biological activity of this compound is primarily attributed to its interaction with serotonin (5-HT) receptors, particularly the 5-HT_2A and 5-HT_2C subtypes. It acts as a partial agonist at these receptors, influencing various neurochemical pathways involved in mood regulation and cognition.
Pharmacological Profile
This compound has been examined for several pharmacological properties:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin levels in the brain .
- Antipsychotic Effects : The compound may also possess antipsychotic properties by antagonizing dopamine receptors, which could be beneficial in treating disorders such as schizophrenia .
- Neuroprotective Effects : Some studies suggest that piperazine derivatives can provide neuroprotection against neurodegenerative conditions by promoting neuronal survival pathways .
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Effects : In a study examining the effects of various piperazine derivatives, this compound showed significant reductions in immobility time during forced swim tests, indicative of antidepressant-like behavior .
- Antipsychotic Properties : Another study evaluated the compound's ability to inhibit dopamine receptor-mediated behaviors in rodents. The results demonstrated a dose-dependent reduction in stereotypic behaviors induced by dopamine agonists, suggesting its potential as an antipsychotic agent .
- Neuroprotective Studies : Research on neuroprotection indicated that this compound could mitigate neuronal loss in models of oxidative stress, likely through its action on serotonin pathways .
Q & A
Q. What are the established synthetic routes for 1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions, such as alkylation of piperazine with 3-(2-chlorophenyl)propyl chloride. Optimization includes:
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) to minimize side products like dialkylated derivatives .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures ≥98.5% purity, as per pharmacopeial standards .
Key Validation : Monitor intermediates via TLC and confirm final product purity via HPLC with UV detection (λ = 254 nm) .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 283.1 (base peak) and isotopic patterns consistent with Cl .
- HPLC : Use a C18 column (mobile phase: 70% methanol/30% 0.1% TFA) to assess purity ≥98.5% .
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) under a fume hood. Avoid inhalation; if exposed, rinse eyes/skin with water for 15 minutes .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Desiccants (silica gel) prevent hydrolysis of the dihydrochloride salt .
- Waste Disposal : Incinerate in compliance with EPA guidelines for halogenated compounds .
Advanced Research Questions
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in receptor binding studies?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with serotonin (5-HT2A) or dopamine (D2) receptors. Focus on the chlorophenyl group’s hydrophobic interactions and piperazine’s hydrogen bonding .
- Analog Synthesis : Modify substituents (e.g., replace Cl with F or CH₃) to assess electronic/steric effects on binding affinity .
- In Vitro Assays : Radioligand displacement assays (³H-ketanserin for 5-HT2A) quantify IC₅₀ values. Compare with mCPP (meta-chlorophenylpiperazine) to evaluate positional isomer effects .
Q. How can discrepancies in pharmacological data between in vitro and in vivo studies be systematically addressed?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS after oral/intravenous administration in rodent models. Low brain penetration (logP ≈ 1.5) may explain reduced in vivo efficacy .
- Metabolite Identification : Incubate with liver microsomes (human/rat) to identify Phase I/II metabolites (e.g., hydroxylation at the propyl chain) .
- Data Normalization : Use allosteric modulation models to reconcile differences in receptor occupancy vs. functional responses .
Q. What analytical approaches resolve stability challenges under varying pH and temperature conditions?
Methodological Answer:
Q. How can researchers differentiate between positional isomers (e.g., ortho vs. para-chlorophenyl derivatives) in mixed samples?
Methodological Answer:
- Chromatographic Separation : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) to resolve isomers (Rf difference ≥0.5) .
- Vibrational Spectroscopy : FT-IR peaks at 750 cm⁻¹ (C-Cl stretch, ortho) vs. 800 cm⁻¹ (para) .
- X-ray Crystallography : Resolve crystal packing differences; ortho derivatives exhibit stronger π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
